molecular formula C19H19N3O B12929929 4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl- CAS No. 58120-21-1

4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-

Cat. No.: B12929929
CAS No.: 58120-21-1
M. Wt: 305.4 g/mol
InChI Key: YRLOFEKVCKBATI-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-6-methyl-2-phenylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxybenzyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-6-methyl-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and phenyl derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 4-methoxybenzyl chloride with a suitable amine, followed by cyclization with a pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-6-methyl-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of a nitro group can yield the corresponding amine .

Scientific Research Applications

5-(4-Methoxybenzyl)-6-methyl-2-phenylpyrimidin-4-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-6-methyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxybenzyl)-6-methyl-2-phenylpyrimidin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-, also known as 5-(4-Methoxybenzyl)-6-methyl-2-phenylpyrimidin-4-amine, is a compound belonging to the class of pyrimidine derivatives. Its unique structure combines a pyrimidine ring with a methoxybenzyl group, a methyl group, and a phenyl group, which may confer specific biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C19H19N3O
  • Molecular Weight: 305.4 g/mol
  • IUPAC Name: 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenylpyrimidin-4-amine

The biological activity of 4-Pyrimidinamine can be attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. Notably, pyrimidine derivatives have been documented to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects, making such compounds potential candidates for cancer therapy.

Table 1: Comparison of Biological Targets

Compound NameTarget EnzymeEffectReference
PyrimethamineDihydrofolate reductaseInhibition
4-PyrimidinamineDihydrofolate reductasePotential inhibition

Therapeutic Potential

Research indicates that derivatives of pyrimidines exhibit a range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific structure of 4-Pyrimidinamine suggests it may possess similar properties.

Case Studies

  • Anticancer Activity : A study explored the effects of various pyrimidine derivatives on cancer cell lines, demonstrating that compounds with similar structures to 4-Pyrimidinamine showed significant cytotoxicity against breast and colon cancer cells. The mechanism involved apoptosis induction through the inhibition of DHFR activity .
  • Antimicrobial Effects : Another investigation highlighted the antimicrobial properties of pyrimidine derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The study suggested that the presence of the methoxy group enhances the lipophilicity of the compound, allowing better penetration into bacterial membranes .

Research Findings

Recent studies have focused on the structural optimization of pyrimidine derivatives to enhance their biological activity. Computational modeling has been employed to predict binding affinities and interactions with target enzymes like DHFR. The findings suggest that modifications in the substituent groups significantly affect the inhibitory potency and selectivity towards specific targets .

Properties

CAS No.

58120-21-1

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C19H19N3O/c1-13-17(12-14-8-10-16(23-2)11-9-14)18(20)22-19(21-13)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,20,21,22)

InChI Key

YRLOFEKVCKBATI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)N)CC3=CC=C(C=C3)OC

Origin of Product

United States

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